

Dodecyl beta-d-cellobioside cloud point temperature adjustment

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Compound of Interest

Compound Name: Dodecyl beta-d-cellobioside

CAS No.: 74513-19-2

Cat. No.: B1457378

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Technical Support Center: Dodecyl

-D-Cellobioside (

)

Executive Summary: The Hydrophilicity Challenge

Dodecyl

-D-cellobioside (

) belongs to the alkyl polyglucoside (APG) class of nonionic surfactants. Unlike polyoxyethylene (PEO) surfactants (e.g., Triton X-114) which exhibit a convenient cloud point (CP) between 20°C and 80°C,

does not exhibit a cloud point in pure water below 100°C.

Its disaccharide headgroup (cellobiose) forms a robust hydration shell via multiple hydrogen bonds, making it "too soluble" to phase separate under standard conditions. To utilize

for Cloud Point Extraction (CPE), you must destabilize this hydration shell using kosmotropic salts (Salting-Out effect).

Part 1: Troubleshooting & FAQs

Q1: I heated my solution to 90°C, but it remains clear. Is my surfactant degraded?

Answer: No, your surfactant is likely intact.

- Root Cause: The hydrophilicity of the cellobiose headgroup prevents dehydration-induced aggregation. Research indicates that pure solutions remain single-phase up to at least 96°C [1].
- Solution: You cannot rely on temperature alone. You must add a "structure-making" salt (e.g., Sodium Sulfate,) to compete for water molecules and lower the CP to an accessible range.

Q2: How do I lower the Cloud Point to a physiological range (e.g., 37°C) for protein extraction?

Answer: Use the Hofmeister Series to select a strong salting-out agent.

- Recommended Additive: Sodium Sulfate () or Potassium Phosphate ().
- Mechanism: These anions have high charge density. They "steal" water from the surfactant's hydration shell, forcing the surfactant molecules to aggregate and phase separate.
- Estimated Requirement: You will likely need high concentrations (0.4 M – 0.8 M) to drive the CP down to ~40°C.

Q3: Can I use NaCl to adjust the Cloud Point?

Answer: generally No, or it will be inefficient.

- Reasoning: Chloride (

) is in the middle of the Hofmeister series. It has a weak salting-out effect on sugar surfactants compared to sulfates. You would need near-saturation concentrations of NaCl to observe a significant drop in CP, which may interfere with downstream analysis (e.g., Mass Spec).

Part 2: Technical Data & Salt Selection

Table 1: Impact of Additives on Sugar Surfactant Cloud Point Note: Trends based on general alkyl polyglucoside behavior.

Additive Class	Examples	Effect on CP	Mechanism	Recommended Use
Kosmotropes (Strong)	, , Citrate	Drastic Decrease ()	Strong dehydration of sugar headgroup.	Primary method for CPE.
Kosmotropes (Weak)	,	Slight Decrease ()	Weak dehydration; requires high molarity.	Not recommended for .1
Chaotropes	Urea, Guanidine HCl,	Increase ()	"Salting-in"; stabilizes the hydration shell.	Avoid (prevents phase separation).
Alcohols	Ethanol, Isopropanol	Increase ()	Increases solubility of the alkyl chain.	Avoid during extraction step.

Part 3: Experimental Protocol

Protocol: Salting-Out Assisted Cloud Point Extraction (CPE)

Objective: Induce phase separation in

at

to extract hydrophobic proteins/drugs.

Materials:

- 10% (w/v) Dodecyl
-D-cellobioside stock solution.
- 2.0 M
stock solution.
- Sample containing target analyte.[\[2\]](#)[\[3\]](#)

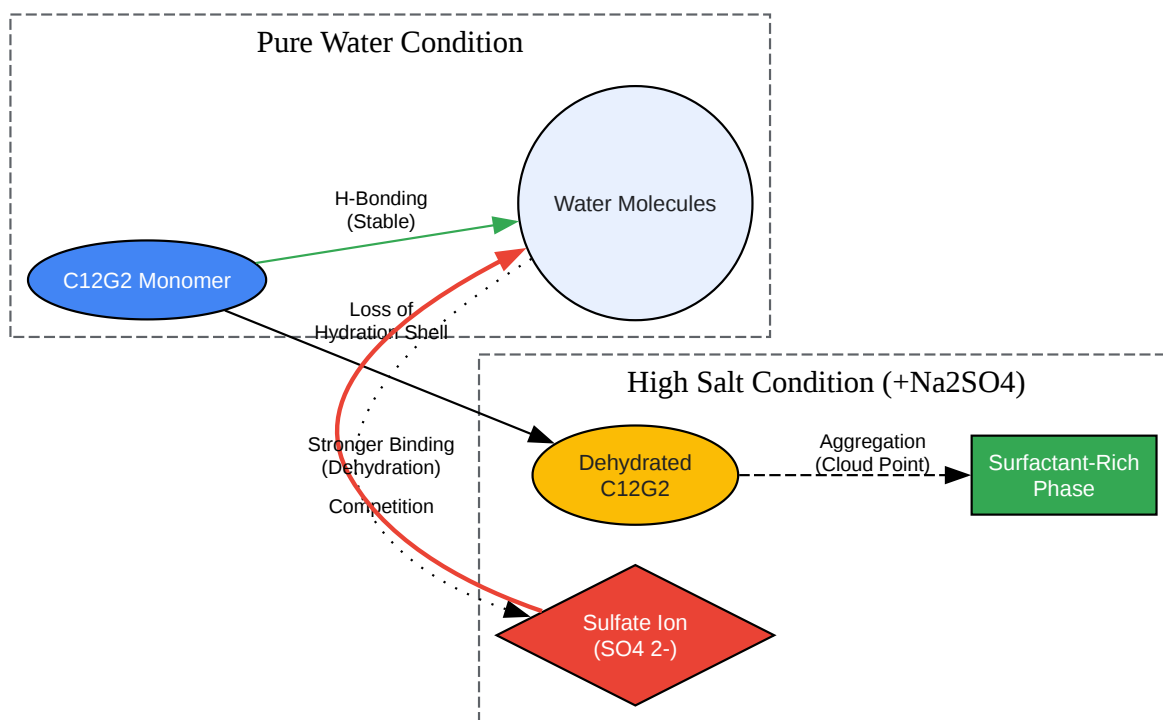
Step-by-Step Workflow:

- Preparation:
 - Mix sample with
to a final surfactant concentration of 1.0% (w/v).
 - Incubate for 10 mins at Room Temp (RT) to allow analyte solubilization.
- Salt Titration (Critical Step):
 - Slowly add
while monitoring turbidity.
 - Target: A final concentration of 0.4 M – 0.6 M is a good starting point.
 - Observation: The solution should turn slightly hazy (onset of clouding).

- Phase Separation:
 - Incubate the mixture in a water bath at 40°C for 15–20 minutes.
 - Checkpoint: The solution must become turbid.^[4] If clear, add more salt (in 0.1 M increments).
- Centrifugation:
 - Centrifuge at 3,000 x g for 5 minutes at 40°C (temperature control is vital to maintain phase separation).
- Collection:
 - Two phases will form:
 - Top Phase: Dilute aqueous phase (discard or save for hydrophilic check).
 - Bottom Phase: Surfactant-rich phase (contains hydrophobic analyte).
 - Carefully pipette off the top phase.

Part 4: Mechanism Visualization

The following diagram illustrates the "Salting-Out" mechanism required to force phase separation.



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Figure 1: Mechanism of Salting-Out. Sulfate ions compete for water, dehydrating the cellobioside headgroup and forcing surfactant aggregation (Cloud Point).

References

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- To cite this document: BenchChem. [Dodecyl beta-d-cellobioside cloud point temperature adjustment]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1457378/docs#dodecyl-beta-d-cellobioside-cloud-point-temperature-adjustment>]

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